



An In-depth Technical Guide on Methyl Heptadecanoate-d33

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| Compound of Interest | | |
|----------------------|---------------------------|-----------|
| Compound Name: | Methyl heptadecanoate-d33 | |
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular structure and weight of **methyl heptadecanoate-d33**, a deuterated form of methyl heptadecanoate. This stable isotopelabeled compound is a valuable tool in various research applications, particularly in mass spectrometry-based analyses where it serves as an internal standard.

Molecular Structure

Methyl heptadecanoate-d33 is the methyl ester of heptadecanoic acid, where 33 of the hydrogen atoms have been replaced with deuterium, a heavy isotope of hydrogen. The molecular formula for this compound is C₁₈H₃D₃₃O₂.[1][2] The deuteration occurs at specific positions along the fatty acid chain, formally named Heptadecanoic-2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,17-d33 acid, methyl ester.[1] The linear formula is often represented as CD₃(CD₂)₁₅COOCH₃.[3][4]

The structure consists of a 17-carbon saturated fatty acid chain (heptadecanoic acid) where the hydrogens on the carbons from position 2 to 17 are replaced by deuterium. This chain is attached to a methyl ester group (-COOCH₃). The non-deuterated counterpart, methyl heptadecanoate, is a naturally occurring fatty acid methyl ester.[5]





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Caption: Linear representation of Methyl Heptadecanoate-d33.

Molecular Weight

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The inclusion of deuterium, which has a higher atomic weight than protium (the common isotope of hydrogen), significantly increases the molecular weight of **methyl heptadecanoate-d33** compared to its non-deuterated form.

| Property | Value | Unit |
|-------------------|------------|-------|
| Molecular Formula | C18H3D33O2 | |
| Molecular Weight | 317.68 | g/mol |
| Exact Mass | 317.478668 | Da |

Table 1: Molecular weight and formula of **Methyl Heptadecanoate-d33**.[1][2][3][4][6]

In contrast, the molecular weight of the non-deuterated methyl heptadecanoate ($C_{18}H_{36}O_2$) is approximately 284.48 g/mol .[7][8][9] This mass shift of +33 is a key feature utilized in mass spectrometry for distinguishing the internal standard from the endogenous analyte.[3]

Experimental Protocols

The determination of the molecular structure and weight of chemical compounds like **methyl heptadecanoate-d33** typically involves a combination of analytical techniques. While specific experimental protocols for the initial characterization of this particular deuterated standard are proprietary to the manufacturers, the general methodologies are well-established in the field of analytical chemistry.

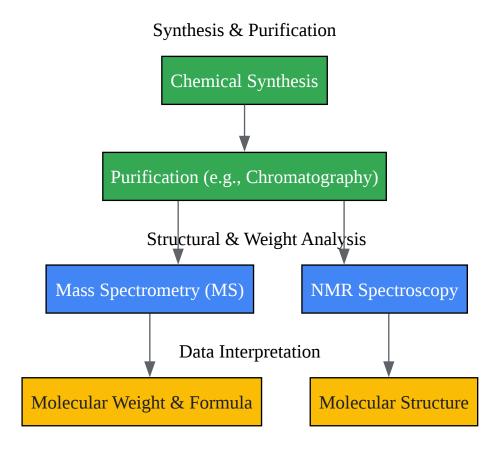
- 1. Mass Spectrometry (MS) for Molecular Weight and Formula Determination:
- Objective: To determine the accurate mass and confirm the elemental composition.



- Methodology: High-resolution mass spectrometry (HRMS), often coupled with techniques like electrospray ionization (ESI) or gas chromatography (GC), is employed.
 - Sample Preparation: The compound is dissolved in a suitable solvent (e.g., methanol, chloroform) to a low concentration (e.g., 1 μg/mL).
 - Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap, TOF, or FT-ICR) is calibrated using a known standard.
 - Analysis: The sample is introduced into the mass spectrometer. The instrument measures
 the mass-to-charge ratio (m/z) of the molecular ion with high precision.
 - Data Interpretation: The measured exact mass is used to calculate the elemental formula. The observed isotopic pattern, particularly the significant M+1 and M+2 peaks due to the natural abundance of ¹³C, is compared with the theoretical pattern for the proposed formula to confirm its validity. The large mass shift from the non-labeled compound confirms the degree of deuteration.
- 2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation:
- Objective: To confirm the connectivity of atoms and the positions of deuterium labeling.
- Methodology: ¹H NMR and ¹³C NMR are standard techniques. Due to the extensive deuteration, ¹H NMR would show the absence of signals from the fatty acid chain and a singlet for the methyl ester protons. ²H (Deuterium) NMR could be used to confirm the presence and locations of the deuterium atoms.
 - Sample Preparation: A few milligrams of the sample are dissolved in a deuterated solvent (e.g., CDCl₃).
 - Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
 - Analysis: ¹H and ¹³C NMR spectra are acquired.
 - Data Interpretation: In the ¹H NMR spectrum, the absence of signals in the aliphatic region and the presence of a singlet around 3.6 ppm corresponding to the methyl ester protons would confirm the structure. The ¹³C NMR would show signals for all 18 carbon atoms,



with the chemical shifts providing information about their chemical environment. The coupling patterns (or lack thereof in the case of deuteration) provide further structural confirmation.



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Caption: General workflow for compound characterization.

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